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molecular formula C10H12O4 B1607413 3-Methoxy-4-(methoxymethoxy)benzaldehyde CAS No. 5533-00-6

3-Methoxy-4-(methoxymethoxy)benzaldehyde

Cat. No. B1607413
M. Wt: 196.2 g/mol
InChI Key: QWQRYWWOQOUPQQ-UHFFFAOYSA-N
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Patent
US05849732

Procedure details

A mixed solution of 15.2 g of 2-methoxy-4-formylphenol, 26 ml of diisopropyl ethylamine, 9 ml of methoxymethyl chloride and 100 ml of tetrahydrofuran (THF) was stirred at room temperature for 3.5 hours. The solvent was removed under reduced pressure. Water was added to the residue and the mixture was extracted with ethyl acetate. The extract was washed and dried, and the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (solvent; hexane:ethyl acetate=4:1) to give 18.9 g of (4-formyl-2-methoxyphenoxy)methoxymethane (yield: 96%, melting point: 34°-37° C.).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:9]=[O:10])[CH:6]=[CH:5][C:4]=1[OH:11].C(N(C(C)C)CC)(C)C.[CH3:21][O:22][CH2:23]Cl>O1CCCC1>[CH:9]([C:7]1[CH:6]=[CH:5][C:4]([O:11][CH2:21][O:22][CH3:23])=[C:3]([O:2][CH3:1])[CH:8]=1)=[O:10]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C=O)O
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
9 mL
Type
reactant
Smiles
COCCl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (solvent; hexane:ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=C(OCOC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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